molecular formula C10H13N2O11P2-3 B1259028 Thymidine-diphosphate

Thymidine-diphosphate

Cat. No.: B1259028
M. Wt: 399.16 g/mol
InChI Key: UJLXYODCHAELLY-XLPZGREQSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP(3-) is an organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of thymidine 5'-diphosphate;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dTDP.

Scientific Research Applications

  • Recognition of Nucleotides by Zinc(II)−Bis(cyclen) Complexes : Zinc(II) complexes have been found to selectively recognize thymidine nucleotides, including thymidine 5‘-diphosphate (5‘-dTDP), highlighting their potential in biochemical applications (Aoki & Kimura, 2000).

  • Role in Mitochondrial DNA Synthesis : In human cells, mitochondrial deoxyribonucleoside triphosphates (dNTPs) pools, which include thymidine diphosphate, are crucial for mitochondrial DNA synthesis. This study reveals the importance of thymidine diphosphate in mitochondrial function and its regulation (Rampazzo et al., 2004).

  • Identification of Mitochondrial Thymidine Monophosphate Kinase : A study identified TMPK2, a kinase involved in phosphorylating thymidine monophosphate (dTMP) to form dTDP in mitochondria, highlighting its role in cellular energy metabolism and possibly in diseases related to mitochondrial dysfunction (Chen et al., 2008).

  • Thymidylate Kinase in Drug Activation and Antibiotic Development : Thymidylate kinase, which catalyzes the phosphorylation of dTMP to dTDP, is a potential target for drug development, including for treating HIV and bacterial infections (Cui et al., 2013).

  • Enzymatic Synthesis of Nucleoside Diphosphates : Enzymatic systems for synthesizing pyrimidine nucleoside 5′-diphosphates, including thymidine 5′-diphosphate, from readily available reagents offer a simpler alternative to classical methodologies in nucleotide research (Valino et al., 2015).

  • Thymidine Analogues in DNA Synthesis Research : Thymidine analogues are used for tracking DNA synthesis in various biological and medical research fields, demonstrating the versatility of thymidine derivatives in scientific studies (Cavanagh et al., 2011).

  • Thymidine Catabolism in Cancer Survival : Research indicates that thymidine catabolism, involving thymidine phosphorylase which converts thymidine to dTDP and further metabolites, is a strategic pathway for cancer cell survival under nutrient deprivation (Tabata et al., 2017).

  • DNA Repair Mechanisms Involving Thymidine Kinase : Thymidine kinase, responsible for thymidine phosphorylation to dTDP, plays a critical role in DNA repair mechanisms, showcasing the importance of thymidine metabolism in maintaining genetic integrity (Hu et al., 2018).

Properties

Molecular Formula

C10H13N2O11P2-3

Molecular Weight

399.16 g/mol

IUPAC Name

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1

InChI Key

UJLXYODCHAELLY-XLPZGREQSA-K

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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